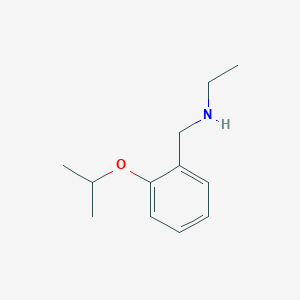

2-Isopropoxy-N-ethylbenzylamine

Description

2-Isopropoxy-N-ethylbenzylamine is an organic compound characterized by a benzylamine backbone (a benzene ring linked to a methylene group and an amine). The amine is substituted with an ethyl group (N-ethyl), and the benzene ring features an isopropoxy group (-OCH(CH₃)₂) at the 2-position.

Properties

IUPAC Name |

N-[(2-propan-2-yloxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13-9-11-7-5-6-8-12(11)14-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYMQDNWTTYZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features

| Compound Name | Substituent on Benzene | Amine Substituents | Backbone | Key Structural Notes |

|---|---|---|---|---|

| 2-Isopropoxy-N-ethylbenzylamine | 2-Isopropoxy | N-Ethyl | Benzylamine | Isopropoxy group increases steric bulk. |

| 2-(2-Benzylphenoxy)-N,N-dimethylethanamine | 2-Benzylphenoxy | N,N-Dimethyl | Ethanamine | Benzylphenoxy enhances lipophilicity. |

| (2-Benzylphenoxy)-N,N,2-trimethylpropan-1-amine | 2-Benzylphenoxy | N,N,2-Trimethyl | Propanamine | Branched backbone alters molecular shape. |

Physicochemical Implications

- Lipophilicity: The isopropoxy group in 2-Isopropoxy-N-ethylbenzylamine may confer higher lipophilicity compared to methoxy analogs but lower than benzylphenoxy-containing compounds (e.g., 2-(2-Benzylphenoxy)-N,N-dimethylethanamine) due to reduced aromaticity .

- Basicity : The N-ethyl substituent likely results in weaker basicity compared to N,N-dimethyl or N,N,2-trimethyl analogs, as alkylation reduces lone-pair availability on the amine nitrogen.

- Steric Effects : The isopropoxy group’s bulkiness may hinder interactions with flat binding pockets in biological targets compared to less bulky substituents.

Pharmacological Considerations

While direct pharmacological data for 2-Isopropoxy-N-ethylbenzylamine are unavailable, insights can be inferred from related compounds:

- Receptor Binding: N,N-Dimethyl or N,N,2-trimethyl analogs (e.g., 2-(2-Benzylphenoxy)-N,N-dimethylethanamine) may exhibit stronger interactions with amine-binding receptors due to increased electron-donating effects .

Preparation Methods

Method 1: Condensation of Ethanolamine with Benzyl Chloride Derivatives under Basic Conditions

A representative method for preparing N-ethyl benzylamine derivatives involves the reaction of ethanolamine with benzyl chloride derivatives in the presence of solid-phase inorganic bases such as sodium carbonate or potassium carbonate.

-

- Ethanolamine is added to a reaction flask.

- A powdered solid-phase base (e.g., sodium carbonate) is added under stirring.

- Benzyl chloride derivative (in this case, 2-isopropoxybenzyl chloride) is slowly added dropwise at 40–80 °C over 4–6 hours.

- After the addition, the reaction mixture is heated to 80–120 °C and maintained for 1–2 hours to complete the reaction.

- The reaction mixture is filtered while hot to remove solids.

- The filtrate is subjected to vacuum distillation to isolate the product.

| Parameter | Range/Value |

|---|---|

| Reaction temperature | 40–80 °C (addition phase), 80–120 °C (post-addition) |

| Reaction time | 4–6 hours addition, 1–2 hours post-addition |

| Base used | Sodium carbonate, potassium carbonate, or calcium carbonate |

| Molar ratio (benzyl chloride : ethanolamine : base) | 1 : 2–4 : 1–1.6 (weight ratio) |

| Product isolation | Vacuum distillation at 153–156 °C |

- Notes:

- The reaction progress is monitored by gas chromatography (GC) to ensure benzyl chloride content is below 0.5% before stopping.

- Solid bases act both as acid scavengers and catalysts for the condensation reaction.

This method is effective for synthesizing N-ethyl benzylamine derivatives with substituted benzyl groups, and by using 2-isopropoxybenzyl chloride as the benzyl halide, 2-Isopropoxy-N-ethylbenzylamine can be prepared similarly.

Method 2: N-Alkylation of Benzylamine with Ethylating Agents

Another approach involves the N-alkylation of 2-isopropoxybenzylamine with ethylating agents such as ethyl bromide or ethyl chloride under basic conditions.

-

- 2-Isopropoxybenzylamine is dissolved in an appropriate solvent (e.g., ethanol or acetonitrile).

- A base such as potassium carbonate or sodium hydroxide is added.

- Ethyl halide is added dropwise.

- The reaction mixture is refluxed for several hours.

- After completion, the mixture is filtered, and the solvent is removed.

- The product is purified by distillation or recrystallization.

| Parameter | Range/Value |

|---|---|

| Solvent | Ethanol, acetonitrile, or other polar solvents |

| Base | Potassium carbonate, sodium hydroxide |

| Temperature | Reflux temperature (approx. 78–100 °C) |

| Reaction time | 3–6 hours |

| Product purification | Distillation or recrystallization |

- Notes:

- This method requires prior synthesis or availability of 2-isopropoxybenzylamine.

- Alkylation selectivity and yield depend on the base and solvent choice.

This method is suitable for introducing the ethyl group on the nitrogen after obtaining the substituted benzylamine intermediate.

Method 3: Reductive Amination of 2-Isopropoxybenzaldehyde with Ethylamine

Reductive amination offers a direct route to 2-Isopropoxy-N-ethylbenzylamine by reacting 2-isopropoxybenzaldehyde with ethylamine in the presence of a reducing agent.

-

- 2-Isopropoxybenzaldehyde is mixed with ethylamine in a suitable solvent such as methanol or ethanol.

- A reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst (e.g., Pd/C) is added.

- The reaction is stirred at room temperature or slightly elevated temperature.

- After completion, the reaction mixture is worked up by extraction and purification.

| Parameter | Range/Value |

|---|---|

| Solvent | Methanol, ethanol |

| Reducing agent | Sodium cyanoborohydride, hydrogen/Pd-C |

| Temperature | 20–60 °C |

| Reaction time | 4–24 hours |

| Workup | Extraction, distillation, chromatography |

- Notes:

- Reductive amination is highly selective and yields the secondary amine directly.

- Requires access to 2-isopropoxybenzaldehyde.

This method is advantageous for its mild conditions and high selectivity, making it suitable for sensitive substituents like isopropoxy groups.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of ethanolamine with benzyl chloride derivatives | Ethanolamine, 2-isopropoxybenzyl chloride, inorganic base | 40–120 °C, 4–8 hours | Simple, scalable, uses inexpensive reagents | Requires benzyl chloride derivative, solid base removal |

| N-Alkylation of benzylamine | 2-Isopropoxybenzylamine, ethyl halide, base | Reflux, 3–6 hours | Direct N-ethylation, flexible | Requires prior benzylamine synthesis, possible side reactions |

| Reductive amination | 2-Isopropoxybenzaldehyde, ethylamine, reducing agent | Mild temperature, 4–24 hours | High selectivity, mild conditions | Requires aldehyde precursor, reducing agent handling |

Research Findings and Optimization Notes

- The use of solid-phase bases such as sodium carbonate or potassium carbonate is critical in the condensation method to neutralize the released HCl and drive the reaction forward effectively.

- Monitoring the reaction by gas chromatography ensures high purity by confirming the consumption of benzyl chloride below 0.5% residual content.

- Vacuum distillation at 153–156 °C under reduced pressure is effective for isolating pure N-ethyl benzylamine derivatives without decomposition.

- Reductive amination provides a cleaner route with fewer by-products but requires careful control of reducing agent stoichiometry to avoid over-reduction or side reactions.

- Solvent choice impacts reaction rate and yield; polar aprotic solvents can enhance nucleophilicity in substitution reactions, while protic solvents favor reductive amination.

Summary Table of Key Reaction Conditions

| Preparation Method | Base/Catalyst | Temperature (°C) | Time (hours) | Monitoring Technique | Isolation Method |

|---|---|---|---|---|---|

| Condensation with benzyl chloride | Sodium carbonate / potassium carbonate | 40–120 | 5–8 | Gas Chromatography | Vacuum distillation |

| N-Alkylation of benzylamine | Potassium carbonate / NaOH | Reflux (~80–100) | 3–6 | TLC / GC | Distillation / recrystallization |

| Reductive amination | Sodium cyanoborohydride / Pd-C | 20–60 | 4–24 | TLC / HPLC | Extraction, chromatography |

Q & A

Q. What are the recommended synthetic routes for 2-Isopropoxy-N-ethylbenzylamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 2-Isopropoxy-N-ethylbenzylamine can be approached via nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : React 2-isopropoxybenzyl chloride with ethylamine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Reductive amination : Condense 2-isopropoxybenzaldehyde with ethylamine using NaBH₄ or H₂/Pd-C in methanol. Optimize pH (7–9) and temperature (25–40°C) to enhance yield .

Purification typically involves column chromatography (silica gel, gradient elution) or recrystallization. Reaction optimization should include DOE (Design of Experiments) to assess variables like solvent polarity, stoichiometry, and catalyst loading .

Q. How can researchers characterize the purity and structural integrity of 2-Isopropoxy-N-ethylbenzylamine?

Methodological Answer: Use a combination of analytical techniques:

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., isopropoxy CH₃ groups at δ ~1.2 ppm) and FT-IR (C-O-C stretch at ~1100 cm⁻¹). Compare with reference data from NIST Chemistry WebBook or PubChem .

- Chromatography : Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless injection, He carrier gas). Target >98% purity for research-grade material .

- Elemental analysis : Validate molecular formula (C₁₂H₁₉NO) with ≤0.3% deviation from theoretical values .

Q. What safety protocols are critical when handling 2-Isopropoxy-N-ethylbenzylamine in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste (EPA guidelines) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Isopropoxy-N-ethylbenzylamine in novel reaction environments?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics simulations : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics using AMBER or GROMACS .

- Validation : Cross-check computational results with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

- Meta-analysis : Aggregate data from PubChem, EPA DSSTox, and peer-reviewed journals to identify trends. Use statistical tools (e.g., ANOVA, PCA) to isolate variables like assay type (e.g., enzyme inhibition vs. cell viability) .

- Dose-response reevaluation : Replicate studies under standardized conditions (e.g., IC₅₀ assays with controls for solvent interference) .

- Structural analogs : Compare 2-Isopropoxy-N-ethylbenzylamine with derivatives (e.g., ethoxy or morpholino substitutions) to pinpoint functional group contributions .

Q. How can researchers design experiments to probe the compound’s adsorption behavior on indoor surfaces (e.g., for environmental chemistry studies)?

Methodological Answer:

- Surface deposition : Apply 2-Isopropoxy-N-ethylbenzylamine to materials (glass, PVC) via controlled aerosol dispersion. Quantify adsorption using QCM (Quartz Crystal Microbalance) .

- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to map molecular distribution and degradation products after UV exposure .

- Environmental relevance : Simulate indoor conditions (25°C, 50% RH) and compare with outdoor data to assess persistence .

Q. What advanced techniques validate stereochemical outcomes in derivatives of 2-Isopropoxy-N-ethylbenzylamine?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak column (e.g., AD-H) with hexane/isopropanol to separate enantiomers. Confirm elution order with polarimetry .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Resolve structure to <1.0 Å resolution and deposit data in CCDC .

- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-generated models to assign absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.